molecular formula C10H16OSi B3018436 Benzylmethoxydimethylsilane CAS No. 36094-19-6

Benzylmethoxydimethylsilane

Cat. No.: B3018436
CAS No.: 36094-19-6
M. Wt: 180.322
InChI Key: FIQWLKKNIDPHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylmethoxydimethylsilane is an organosilicon compound with the molecular formula C10H16OSi and a molecular weight of 180.32 g/mol It is characterized by the presence of a benzyl group attached to a methoxydimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylmethoxydimethylsilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with methoxydimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzylmethoxydimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzylmethoxydimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Trimethylsilane: Similar in structure but lacks the benzyl group.

    Phenylmethoxydimethylsilane: Contains a phenyl group instead of a benzyl group.

    Dimethoxydimethylsilane: Has two methoxy groups instead of one

Uniqueness: Benzylmethoxydimethylsilane is unique due to the presence of the benzyl group, which imparts distinct chemical properties. The benzyl group enhances the compound’s reactivity and allows for specific interactions with other molecules, making it a valuable reagent in organic synthesis and material science .

Properties

IUPAC Name

benzyl-methoxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-11-12(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQWLKKNIDPHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.